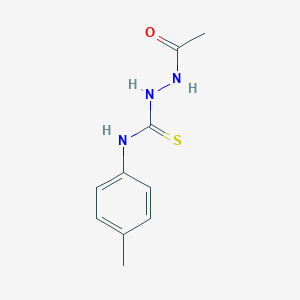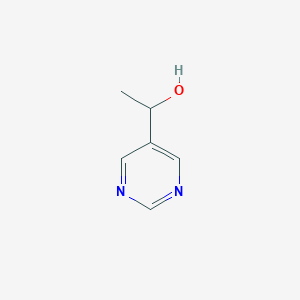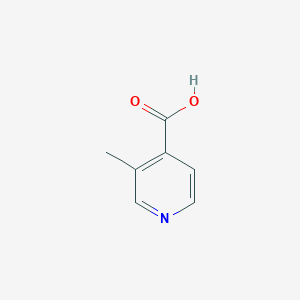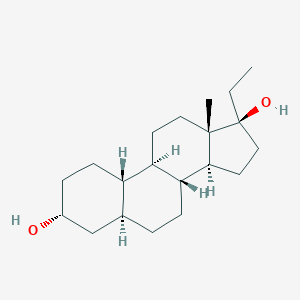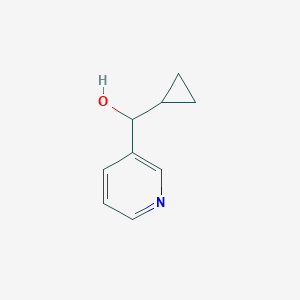![molecular formula C12H20N2O7 B122064 (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid CAS No. 723331-20-2](/img/structure/B122064.png)
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Übersicht
Beschreibung
“(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid”, often referred to as 2S-CMCPA, is a carboxylic acid that is used in a variety of scientific research applications. It is a derivative of the amino acid L-alanine, and is an important component of many biochemical pathways1.
Molecular Structure Analysis
The molecular formula of 2S-CMCPA is C12H20N2O71. The InChI Key is BSGWCSGMXAVYRT-YUMQZZPRSA-N1. The Canonical SMILES representation is CC©CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O1, and the Isomeric SMILES representation is CC©CC@@HO)NC(=O)NC@@HO)C(=O)O1.
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy in Metabolic Disease Diagnosis : Krawczyk and Gradowska (2007) utilized NMR spectroscopy to identify stereoisomers of methylcitric acid, a related compound, in urine. This technique aids in analyzing diastereoisomers in body fluids, offering potential in diagnosing metabolic diseases like propionic acidaemia and methylmalonic aciduria Krawczyk & Gradowska, 2007.
Biotechnological Production of Green Chemicals : Rohwerder and Müller (2010) discussed the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon. The study highlights the potential of using biotechnological processes for producing green chemicals, replacing conventional synthesis routes and petrochemicals as carbon sources Rohwerder & Müller, 2010.
Synthesis and Biological Evaluation in Drug Development : Majer et al. (2003) synthesized and evaluated thiol-based inhibitors of glutamate carboxypeptidase II (GCP II) for their potential in treating neuropathic pain. The study provides insights into the structural-activity relationship of such compounds Majer et al., 2003.
Enhancing Oral Bioavailability of Pharmaceuticals : Dash et al. (2019) worked on enhancing the oral bioavailability of 2-PMPA for treating neurological and psychiatric diseases. The study demonstrates the potential of specific prodrugs in improving the bioavailability of multiply charged compounds like 2-PMPA Dash et al., 2019.
Asymmetric Syntheses in Organic Chemistry : Gaucher et al. (1994) conducted total asymmetric syntheses of various acids, including norcoronamic acid, from the diastereoselective cyclization of specific butyronitriles. This research contributes to the field of organic chemistry and the synthesis of complex molecules Gaucher et al., 1994.
Pharmacokinetics in Drug Development : Rais et al. (2014) developed a bioanalytical method to evaluate the pharmacokinetics of the GCP-II inhibitor 2-PMPA. The study provides a framework for analyzing similarly charged molecules in pharmacological research Rais et al., 2014.
Safety And Hazards
The available resources do not provide specific information on the safety and hazards of 2S-CMCPA. However, it’s important to note that it is intended for research use only and not for human or veterinary use1.
Zukünftige Richtungen
The future directions of research involving 2S-CMCPA are not explicitly mentioned in the available resources. However, given its role in various scientific research applications, it’s likely that future research will continue to explore its biochemical and physiological effects, pharmacodynamics, and potential applications in lab experiments1.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWCSGMXAVYRT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471136 | |
| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
CAS RN |
723331-20-2 | |
| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



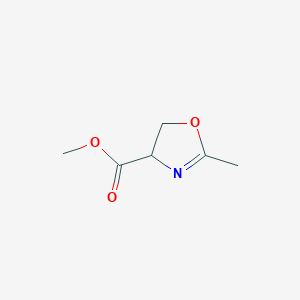

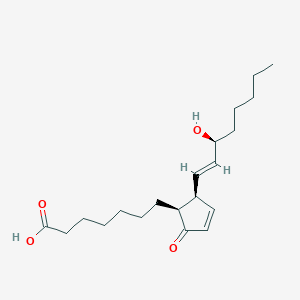
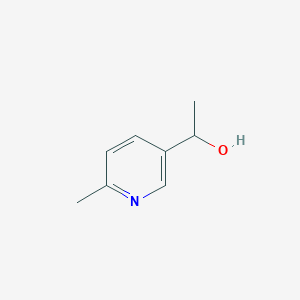
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
